molecular formula C15H12ClFN4S B12145039 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12145039
M. Wt: 334.8 g/mol
InChI Key: JKOWQQFHOMZLQV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with chlorophenyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. For instance, a chlorophenyl derivative can be reacted with a triazole intermediate in the presence of a base.

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, triazole derivatives are used in the development of drugs for treating infections and cancer. This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological target. Generally, triazole derivatives exert their effects by inhibiting enzymes or interacting with cellular receptors. The chlorophenyl and fluorophenyl groups may enhance binding affinity and specificity to the target, while the triazole ring can interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these compounds, 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine may offer unique properties due to the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-12-7-3-2-6-11(12)14-19-20-15(21(14)18)22-9-10-5-1-4-8-13(10)17/h1-8H,9,18H2

InChI Key

JKOWQQFHOMZLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)F

Origin of Product

United States

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